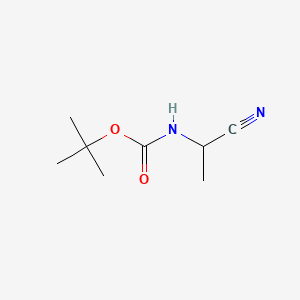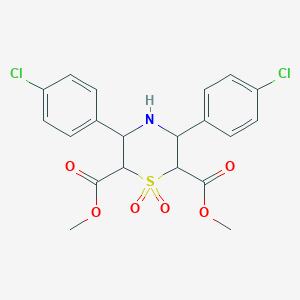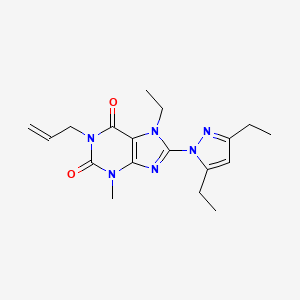![molecular formula C22H19N5O2S B2403859 2-(4-Methoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole CAS No. 1030120-48-9](/img/structure/B2403859.png)
2-(4-Methoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline and oxazole. [1,2,4]Triazolo[4,3-a]quinoxalines are a class of compounds that have been studied for their potential biological activities . Oxazoles are a class of organic compounds that contain a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a [1,2,4]triazolo[4,3-a]quinoxaline moiety and an oxazole ring .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the reactivity of the [1,2,4]triazolo[4,3-a]quinoxaline and oxazole moieties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the [1,2,4]triazolo[4,3-a]quinoxaline and oxazole moieties .Applications De Recherche Scientifique
Human A3 Adenosine Receptor Antagonism
Research has identified derivatives of 1,2,4-triazoloquinoxaline as potent and selective antagonists of the human A3 adenosine receptor (hA3 AR), indicating significant pharmaceutical potential. For instance, studies have shown that these compounds, including those with a 4-methoxyphenyl moiety, are among the most potent hA3 AR antagonists known. This highlights their relevance in designing selective hA3 adenosine receptor antagonists for therapeutic use, particularly in conditions where modulation of the A3 receptor is beneficial (Catarzi et al., 2005).
Molecular Modeling and Biological Evaluation
Further research into these compounds includes detailed biological evaluations and molecular modeling studies. These efforts aim to understand the precise interactions between the compounds and the hA3 AR, improving the selectivity and potency of these antagonists. Molecular modeling, in particular, provides insights into the steric and electrostatic requirements essential for the compounds to effectively bind to the receptor, offering a pathway to refine and develop more effective therapeutics (Catarzi et al., 2005).
Mécanisme D'action
Target of Action
The primary target of this compound is DNA . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA, making it a potential target for anticancer therapies .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix . This can disrupt the normal structure of the DNA and interfere with processes such as replication and transcription .
Biochemical Pathways
The compound’s interaction with DNA can affect various biochemical pathways. For instance, it can induce apoptosis, or programmed cell death, in cancer cells . This is achieved through the upregulation of pro-apoptotic proteins like Bcl-2-associated X protein (BAX) and caspase-3 and -9, and the downregulation of pro-oncogenic cell survival proteins like Bcl-2 .
Pharmacokinetics
These profiles can provide insights into the compound’s bioavailability and other pharmacokinetic properties .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation . By intercalating into DNA and disrupting its normal functioning, the compound can induce apoptosis in cancer cells . This makes it a potential candidate for anticancer therapies .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of other molecules in the cellular environment can affect the compound’s ability to interact with its target, DNA . Additionally, factors such as pH and temperature can influence the compound’s stability and activity .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-5-methyl-4-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S/c1-13-18(23-21(29-13)15-8-10-16(28-3)11-9-15)12-30-22-20-26-25-14(2)27(20)19-7-5-4-6-17(19)24-22/h4-11H,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJKBHLUASJAOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CSC3=NC4=CC=CC=C4N5C3=NN=C5C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Tert-butyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2403776.png)
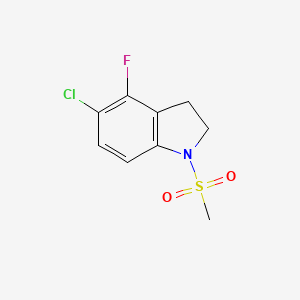
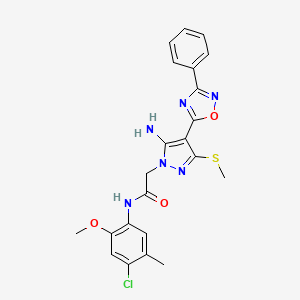
![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2403785.png)

![N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine](/img/structure/B2403788.png)
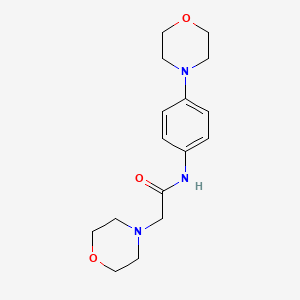

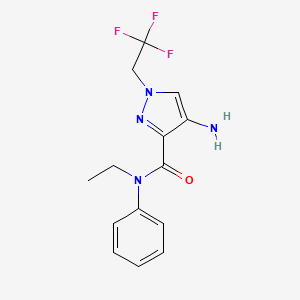
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B2403794.png)
